molecular formula C8H11N3O B096327 4-Benzylsemicarbazide CAS No. 16956-42-6

4-Benzylsemicarbazide

Cat. No. B096327
CAS RN: 16956-42-6
M. Wt: 165.19 g/mol
InChI Key: RKOJUQGKURDYBX-UHFFFAOYSA-N
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Description

4-Benzylsemicarbazide and its derivatives are a class of chemical compounds that have been extensively studied due to their wide range of biological activities. These compounds have been synthesized and characterized for their potential use in various therapeutic applications, including as monoamine oxidase inhibitors, anticonvulsants, antibacterial agents, antifungal agents, and cholinesterase inhibitors .

Synthesis Analysis

The synthesis of 4-benzylsemicarbazide derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of 4-arylthiosemicarbazides has been achieved by reacting indol-2-carbonyl with 4-nitrophenyl-thiosemicarbazide . Similarly, the synthesis of 4-benzylamidothiosemicarbazide (BTSC) was performed through hydrazinolysis of 5-(benzyl)1,3,4-oxadiazol 2-(3H) thione . The reaction conditions, such as the choice of acid, presence of water, and heating time, play a crucial role in determining the final product .

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using various spectroscopic methods and X-ray diffraction. For example, the structure of a benzylthiosemicarbazide derivative was elucidated using X-ray diffraction, which provided insights into its geometry and inter/intra-molecular interactions . Theoretical calculations using DFT methods have also been employed to understand the electronic properties and validate experimental findings .

Chemical Reactions Analysis

4-Benzylsemicarbazide derivatives undergo various chemical reactions to form new compounds with potential biological activities. For instance, the reaction of 4-benzylamidothiosemicarbazide with different aldehydes resulted in the formation of Schiff's bases, which exhibited antifungal activity . The reactivity of these compounds is influenced by their electronic structure, which can be modified to enhance their biological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-benzylsemicarbazide derivatives, such as solubility, have been found to affect their biological activity. For example, the low solubility of Schiff's bases and their metal complexes was associated with reduced antifungal activity . The electronic structure, as determined by molecular modeling and docking studies, is also crucial for the inhibitory activity of these compounds .

Scientific Research Applications

  • Antimicrobial and Analgesic Activities : A study by Bărbuceanu et al. (2013) synthesized derivatives of 4-Benzylsemicarbazide and evaluated them for antimicrobial and analgesic activities. They found that certain triazole derivatives exhibited the best antimicrobial activity against Bacillus cereus, and some thiadiazoles showed high analgesic activity (Bărbuceanu et al., 2013).

  • Antibacterial Activity : Paneth et al. (2017) researched on 1,4-dibenzoylthiosemicarbazide derivatives, finding potent antibacterial activity against various bacterial strains including Staphylococcus aureus and Bacillus cereus. These compounds demonstrated effectiveness comparable to or even exceeding that of traditional antibiotics (Paneth et al., 2017).

  • Topoisomerase IV Inhibition : Siwek et al. (2011) synthesized a derivative of 4-Benzylsemicarbazide and evaluated its activity against topoisomerase IV, a crucial enzyme for bacterial DNA replication. The study showed significant inhibition of this enzyme, highlighting potential for development as a Gram-positive antibacterial targeting topoisomerase IV (Siwek et al., 2011).

  • Anticancer Activity : A study by Paneth et al. (2015) on 4-benzoyl-1-dichlorobenzoylthiosemicarbazides demonstrated significant antibacterial and anticancer activities. These compounds were found to be highly effective against various cancer cell lines, including breast cancer and head and neck squamous cell carcinomas (Paneth et al., 2015).

  • Antioxidant and Antiviral Activities : Perković et al. (2012) investigated semicarbazides derived from nonsteroidal anti-inflammatory drugs for their cytostatic, antiviral, and antioxidant activities. Some compounds showed pronounced antiproliferative activity against cancer cell lines and high inhibition of lipid peroxidation (Perković et al., 2012).

  • Problems with Molecular Mechanics Implementations : Siwek et al. (2012) highlighted issues in the computational analysis of 4-Benzylsemicarbazide derivatives, emphasizing the need for accurate modeling in studies of bioactive compounds (Siwek et al., 2012).

  • Antitubercular Activity : Various studies have investigated the antitubercular properties of 4-Benzylsemicarbazide derivatives. For instance, Boechat et al. (2011) synthesized 4-substituted N-phenyl-1,2,3-triazole derivatives and demonstrated significant activity against Mycobacterium tuberculosis (Boechat et al., 2011).

Safety And Hazards

The safety data sheet for similar compounds like Semicarbazide hydrochloride indicates that it is toxic if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

4-Benzylsemicarbazide is used as an intermediate in pharmaceutical research and development . The future directions of research involving this compound could involve further exploration of its potential uses in the pharmaceutical industry .

properties

IUPAC Name

1-amino-3-benzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOJUQGKURDYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474008
Record name 4-Benzylsemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylsemicarbazide

CAS RN

16956-42-6
Record name 4-Benzylsemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H Hřebabecký, J Beránek - Collection of Czechoslovak chemical …, 1985 - cccc.uochb.cas.cz
… 4-Benzyl-1-formylsemicarbazide and 4-benzyl-1-acetylsemi carbazide were prepared by reaction of 4-benzylsemicarbazide with ethyl formate and acetic anhydride, respectively. Their …
Number of citations: 7 cccc.uochb.cas.cz
FL Scott, MT Scott - Journal of the American Chemical Society, 1957 - ACS Publications
… readily from l,l-diphenyl-3-benzylurea than from l,l-diphenyl-4-benzylsemicarbazide, its isolation in both experiments precludes the identification of mode A or mode B reactions as the …
Number of citations: 14 pubs.acs.org
VP Morgalyuk, VA Azimov… - Pharmaceutical …, 1991 - researchgate.net
… To 4 g (16 mmol) of IV and 3.15 g (16 mmol) of 4-benzylsemicarbazide hydrochloride in 20 ml of dimethylformamide was added 24 ml of Et3N. After 24 h, 30 ml of water was added, and …
Number of citations: 1 www.researchgate.net
I Perković, S Tršinar, J Žanetić, M Kralj… - Journal of Enzyme …, 2013 - Taylor & Francis
A series of novel 1,4-substituted semicarbazides 5a–g with a primaquine moiety bridged by a carbonyl group at position 1 and a cycloalkyl, aryl, benzyloxy or hydroxy substituent at …
Number of citations: 29 www.tandfonline.com
I Perković, I Butula, M Kralj, I Martin-Kleiner… - European journal of …, 2012 - Elsevier
The novel 1-acyl-4-cycloalkyl/arylsemicarbazides (5a–y) and 1-acyl-5-benzyloxy/hydroxycarbamoylcarbazides (8a–f) derived from the nonsteroidal anti-inflammatory drugs ibuprofen, …
Number of citations: 40 www.sciencedirect.com
A Pachuta‐Stec, A Biernasiuk, A Malm… - Journal of …, 2017 - Wiley Online Library
Reaction of phenoxyacetic acid hydrazide with isocyanate was used to the synthesis of new semicarbazide derivatives. Cyclization of these compounds in a 2% aqueous solution of …
Number of citations: 15 onlinelibrary.wiley.com
J Bondebjerg, H Fuglsang, KR Valeur… - Bioorganic & medicinal …, 2005 - Elsevier
Human dipeptidyl peptidase I (hDPPI, cathepsin C, EC 3.4.14.1) is a novel putative drug target for the treatment of inflammatory diseases. Using 1 as a starting point (IC 50 >10μM), we …
Number of citations: 63 www.sciencedirect.com
SV Andurkar, C Béguin, JP Stables… - Journal of medicinal …, 2001 - ACS Publications
We have reported that functionalized amino acids 1 display potent anticonvulsant activities in mice and rats, and that the activity resides primarily in the d-isomer. In this study we …
Number of citations: 48 pubs.acs.org
DW Stansloski - 1970 - search.proquest.com
University Microfilms Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original document. While the most advanced technological means …
Number of citations: 3 search.proquest.com
H Hu, G Lin, F He, J Liu, R Jia, K Li, W Hong, M Fang… - Bioorganic …, 2023 - Elsevier
Hepatic fibrosis remains a great challenge clinically. The orphan nuclear receptor Nur77 is recently suggested as the critical regulator of transforming growth factor-β (TGF-β) signaling, …
Number of citations: 3 www.sciencedirect.com

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